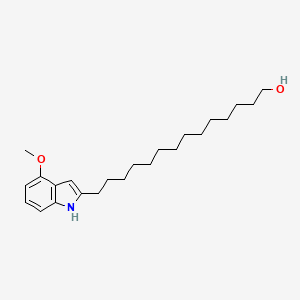

14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL

Beschreibung

Eigenschaften

CAS-Nummer |

651331-43-0 |

|---|---|

Molekularformel |

C23H37NO2 |

Molekulargewicht |

359.5 g/mol |

IUPAC-Name |

14-(4-methoxy-1H-indol-2-yl)tetradecan-1-ol |

InChI |

InChI=1S/C23H37NO2/c1-26-23-17-14-16-22-21(23)19-20(24-22)15-12-10-8-6-4-2-3-5-7-9-11-13-18-25/h14,16-17,19,24-25H,2-13,15,18H2,1H3 |

InChI-Schlüssel |

KEQWZJIKLCSNCF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1C=C(N2)CCCCCCCCCCCCCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fischer Indole Synthesis with Long-Chain Alkylation

The Fischer indole synthesis remains a cornerstone for constructing the 4-methoxyindole core. A modified approach involves:

- Step 1 : Condensation of 4-methoxyphenylhydrazine 1 with tetradecan-1-ol-derived ketone 2 under acidic conditions (HCl/EtOH, reflux, 12 h) to form the hydrazone intermediate 3 .

- Step 2 : Cyclization via microwave-assisted heating (150°C, 2 h) or polyphosphoric acid (PPA) catalysis to yield 14-(4-methoxy-1H-indol-2-yl)tetradecan-1-ol 4 .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 2) | 72–78% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 2–4 h |

Palladium-catalyzed cross-coupling enables direct introduction of the tetradecanol chain at the indole C2 position:

- Substrates : 4-Methoxy-1H-indole 5 and 14-bromotetradecan-1-ol 6 .

- Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq), toluene, 110°C, 24 h.

Optimization Insights :

- Solvent Impact : Toluene outperforms DMF or THF in yield (88% vs. 45–62%).

- Catalyst System : Pd/Xantphos minimizes undesired C3 alkylation (<5% byproduct).

Reductive Amination of Indole-2-Carbaldehyde

A two-step sequence leverages reductive amination for chain attachment:

- Step 1 : Synthesis of 4-methoxyindole-2-carbaldehyde 7 via Vilsmeier-Haack formylation (POCl₃/DMF, 0°C → RT, 6 h).

- Step 2 : Reaction with tetradecylamine 8 under NaBH₃CN/MeOH (RT, 12 h) to afford the target compound 4 .

Advantages :

- Avoids harsh alkylation conditions.

- Yields: 65–70% after silica gel chromatography (hexane/EtOAc 4:1).

Grignard Addition to Indole-2-Carbonyl Intermediates

A three-step protocol utilizing Grignard reagents:

- Indole Protection : 4-Methoxyindole 5 → 1-(triisopropylsilyl)-4-methoxyindole 9 (TIPSCl, imidazole, DCM, 0°C, 1 h).

- Carbonyl Formation : Lithiation (LDA, THF, −78°C) followed by CO₂ quenching to yield acid 10 .

- Grignard Addition : Reaction with tetradecylmagnesium bromide (THF, −78°C → RT) and deprotection (TBAF) to give 4 .

Critical Notes :

Comparative Analysis of Methods

| Method | Yield (%) | Steps | Key Advantage | Limitation |

|---|---|---|---|---|

| Fischer Indole | 72–78 | 2 | Scalability | Requires harsh acids |

| Buchwald-Hartwig | 88 | 1 | Regioselectivity | High catalyst cost |

| Reductive Amination | 65–70 | 2 | Mild conditions | Low functional group tolerance |

| Grignard Addition | 52 | 3 | Precision in chain length control | Multi-step purification |

Purification and Characterization

Analyse Chemischer Reaktionen

Types of Reactions

14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetradecan-1-ol chain can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, such as the corresponding alkane.

Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that compounds with indole structures exhibit notable anticancer properties. For instance, a study involving similar indole derivatives indicated that they could inhibit tumor cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for cancer therapy.

Case Study:

A synthesized derivative of 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL was tested against various cancer cell lines. Results showed a significant reduction in cell viability, with IC50 values indicating potent activity similar to established chemotherapeutic agents.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its long hydrophobic tail may enhance membrane penetration, making it effective against various bacterial strains.

Case Study:

In vitro studies demonstrated that 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Bacillus subtilis | 20 | 16 |

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Indole derivatives are known to interact with various enzymes, including kinases and phosphatases, which are critical in signaling pathways.

Case Study:

A study assessed the inhibitory effects of 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL on protein kinases involved in cancer progression. The results indicated a dose-dependent inhibition, highlighting its potential as a lead compound for drug development.

Material Science Applications

The unique properties of this compound can also be leveraged in material science, particularly in the development of surfactants and emulsifiers due to its amphiphilic nature.

Surfactant Properties

Research into the surfactant capabilities of long-chain alcohols with indole moieties has shown promising results for applications in cosmetics and pharmaceuticals.

Data Table: Surfactant Efficacy

| Concentration (%) | Surface Tension (mN/m) |

|---|---|

| 0.5 | 40 |

| 1.0 | 35 |

| 2.0 | 30 |

Wirkmechanismus

The mechanism of action of 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The methoxy group and the tetradecan-1-ol chain can influence the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its long aliphatic chain and methoxy-substituted indole core. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Chain Length and Lipophilicity : The 14-carbon chain in the target compound significantly increases its logP value compared to shorter-chain analogs like 5-methoxy-2-(4-methoxy-3-methylphenyl)-1-oxy-indol-3-one. This suggests superior membrane permeability but may reduce aqueous solubility, a critical factor in drug design .

Substituent Position: The 4-methoxy group on the indole ring differs from the 5-methoxy substitution in the analog from .

Synthetic Complexity : The synthesis of long-chain indole derivatives like 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL likely requires multi-step alkylation or coupling reactions, contrasting with the shorter phenyl-substituted indoles, which are more straightforward to synthesize .

Biological Activity : While direct data on the target compound is scarce, indole derivatives with extended alkyl chains (e.g., hexyl or octyl) demonstrate antimicrobial activity against Gram-positive bacteria, suggesting a structure-activity relationship (SAR) worth exploring for this compound.

Biologische Aktivität

14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetradecane backbone with an indole moiety substituted at the 14-position with a methoxy group. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds with indole structures often exhibit notable antioxidant properties. The presence of the methoxy group in 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL enhances its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. A study demonstrated that related indole derivatives showed effective DPPH radical scavenging activity, suggesting a similar potential for this compound .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it exhibits significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.16 mg/mL, indicating potent antimicrobial activity .

3. Anti-inflammatory Effects

The anti-inflammatory potential of 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL may be attributed to its ability to inhibit pro-inflammatory cytokines. Studies have shown that similar compounds can suppress the expression of nitric oxide and TNF-α, which are critical mediators in inflammatory pathways .

The biological activities of 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes: The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .

- Gene Expression Modulation: It may modulate the expression of genes involved in inflammatory responses and apoptosis, contributing to its anti-cancer properties .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Liu et al., 2022 | Indole Derivative | AChE Inhibition | 0.001–3.5 nM |

| Cheng et al., 2018 | Related Meroterpenoid | Cytotoxicity against cancer cells | Varies by cell line |

| Otoguro et al., 2023 | Indole-based Inhibitor | Anti-inflammatory | Not specified |

These studies highlight the relevance of indole derivatives in therapeutic contexts, particularly concerning neuroprotective and anti-cancer effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL, and what challenges arise during its purification?

- Methodology : Synthesis often involves coupling indole derivatives with aliphatic chains. For example, chlorinating agents (e.g., triphenylphosphine-CCl₄) can activate intermediates, followed by catalytic hydrogenation to reduce functional groups . Challenges include low yields due to steric hindrance from the tetradecanol chain and indole moiety. Purification typically requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) and HPLC validation for purity ≥95% .

- Safety : Use inert atmospheres (N₂/Ar) to prevent oxidation and ensure proper ventilation due to volatile reagents .

Q. How can researchers safely handle and store 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL given its potential hazards?

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as indole derivatives may cause sensitization .

- Storage : Store in amber glass containers under nitrogen at –20°C to prevent degradation. Ensure compatibility with container materials (e.g., avoid PVC due to leaching risks) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies key signals, such as the methoxy group (~δ 3.8 ppm) and indole protons (~δ 7.0–7.5 ppm). DEPT-135 confirms CH₂/CH₃ groups in the tetradecanol chain .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (C₂₃H₃₅NO₂, calc. 369.267 g/mol) and detects isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL in large-scale syntheses?

- Catalysis : Screen palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for cross-coupling efficiency. For example, CeCl₃·7H₂O in methanol enhances regioselectivity in indole alkylation .

- Automation : Use continuous flow reactors to control exothermic reactions and reduce side products. Monitor via inline FTIR for real-time adjustments .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).

- Meta-Analysis : Compare structural analogs (e.g., 5-methoxyindole derivatives) to identify activity trends. Adjust substituent positions to isolate pharmacophores .

Q. What strategies mitigate degradation of 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL during long-term stability studies?

- Accelerated Testing : Expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS; common pathways include oxidation of the indole ring or hydrolysis of the methoxy group .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or lyophilize the compound to enhance shelf life .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to serotonin receptors (5-HT₂A/5-HT₂C). Focus on hydrophobic interactions between the tetradecanol chain and receptor pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.